The synthesis of 8-Chloro-10H-phenothiazin-4-ol and related phenothiazine derivatives has evolved significantly in recent years, with one-pot methodologies gaining prominence due to their efficiency and atom economy. One notable approach involves Rh(III)-catalyzed C-H thiolation followed by Cu(II)-catalyzed C-N amination, starting from acetanilide and 2-bromothiophenol. This tandem process demonstrates high atom economy, broad substrate scope, and good yield, making it particularly valuable for constructing the phenothiazine scaffold. The directing group can be easily eliminated post-synthesis, which enhances the versatility of this method for industrial-scale production.
Another innovative approach employs Cu(I)-catalyzed tandem C-S coupling followed by double cyclization. This method utilizes 2-alkynyl-6-iodoanilines and o-bromobenzenethiols as starting materials, facilitating the efficient one-pot synthesis of complex phenothiazine derivatives such as pyrrolo[3,2,1-kl]phenothiazines. The methodology's efficiency lies in its ability to form multiple bonds in a single reaction vessel, significantly reducing waste and purification steps.
For the specific synthesis of 8-Chloro-10H-phenothiazin-4-ol (CAS: 19807-55-7), the introduction of the chlorine at position 8 and hydroxyl group at position 4 requires careful consideration of reaction conditions and starting materials. The basic structure characterization includes:
| Parameter | Value |
|---|---|
| Chemical Name | 8-chloro-10H-phenothiazin-4-ol |
| Synonyms | 2-Chlor-6-hydroxy-phenothiazin; 2-Chlor-6-hydroxyphenothiazin |
| CAS Number | 19807-55-7 |
| Molecular Formula | C12H8ClNOS |
| Molecular Weight | 249.716 g/mol |
| LogP | 4.39180 |
| PSA | 57.56000 |
The Smiles rearrangement represents a critical synthetic tool for phenothiazine synthesis, operating as an intramolecular SN Ar reaction that breaks a C-X single bond and forms a new C-X or C-C bond through ipso substitution. This rearrangement's versatility in terms of nucleophile compatibility, leaving group tolerance, and transition state ring-size makes it exceptionally valuable for arene functionalization, particularly when creating connections that would be challenging in an intermolecular context.
In phenothiazine synthesis, the Smiles rearrangement frequently involves the migration of an aryl or azinyl group from a sulfur atom to a nitrogen atom, forming an amine intermediate that subsequently cyclizes to form the phenothiazine structure. This process can occur under basic, acidic, or neutral conditions, providing flexibility in synthetic planning. The evidence for this rearrangement pathway comes from isolated intermediates and structural analyses using advanced techniques like NOE experiments and 2D NMR spectroscopy (COSY, HSQC, HMBC).
For example, in the synthesis of diazaphenothiazines, heating dipyridinyl sulfide in refluxing DMF produces 10H-1,8-diazaphenothiazine through the Smiles rearrangement of the S–N type. This reaction proceeds via the formation of a dipyridinyl amine intermediate which readily cyclizes to the desired heterocyclic system.
The application of this strategy to synthesize 8-Chloro-10H-phenothiazin-4-ol would involve:
Ionic liquid (IL) methodologies represent an innovative approach to phenothiazine synthesis with potential applications for preparing 8-Chloro-10H-phenothiazin-4-ol. Phenothiazine drugs (PHZ) are particularly suitable candidates for conversion to ionic liquids due to their disadvantages in solid form, including multiple crystalline states, decreased bioavailability, and limited aqueous solubility.
Research has demonstrated that converting active pharmaceutical ingredients (APIs) from solid state to liquid form (as ionic liquids) offers multiple advantages:
In a practical application, phenothiazines can function as cations when combined with NSAIDs as anions to create dual-functional API-ILs. The synthesis involves careful selection of counterions and purification using spectroscopic methods like NMR and IR.
This approach could potentially be adapted for 8-Chloro-10H-phenothiazin-4-ol by:
The 4-hydroxy functionality in 8-Chloro-10H-phenothiazin-4-ol provides an excellent handle for post-synthetic modifications, enabling the creation of derivatives with tailored properties. Several approaches can be utilized to modify this position:
Acetylation reactions: The hydroxyl group can be acetylated to create compounds similar to 7-Acetoxychlorpromazine. This modification can alter bioavailability and metabolic stability.
Oxidation reactions: Phenothiazines with hydroxyl groups show distinctive reactivity toward oxidizing agents. For instance, when reacting with hypochlorous acid (ClO-), hydroxylated phenothiazines can undergo oxidation at the sulfur atom to form sulfoxides or sulfones.
Alkylation strategies: The hydroxyl group provides a nucleophilic site for alkylation reactions, enabling the introduction of various functional groups that can modulate lipophilicity, binding affinity, and pharmacokinetic properties.
Conjugation chemistry: The 4-hydroxy position serves as an attachment point for conjugation with other molecules, potentially creating hybrid structures with dual or enhanced functionality.
The spectroscopic characterization of these modifications can be performed using various techniques, with IR spectroscopy being particularly useful. The IR spectrum of 8-Chloro-10H-phenothiazin-4-ol shows distinctive patterns that can be used to track modifications at the hydroxyl position.
8-Chloro-10H-phenothiazin-4-ol exerts influence over necroptosis by antagonizing dopamine D1 and D2-like receptors, which indirectly regulates tumor necrosis factor-alpha (TNF-α) synthesis. Dopamine receptor activation stimulates TNF-α production, a key initiator of necroptosis through receptor-interacting protein kinase (RIPK1/RIPK3) complex formation [6]. By blocking these receptors, the compound reduces TNF-α levels by approximately 40–60% in human whole blood cultures, as measured via ELISA [6]. This suppression alters the phosphorylation cascade of mixed lineage kinase domain-like protein (MLKL), a critical executor of necroptotic membrane permeabilization.
Table 1: Impact on Necroptosis Markers
| Parameter | Control | 10 µM Treatment | 20 µM Treatment |
|---|---|---|---|
| TNF-α (pg/mL) | 120 ± 15 | 72 ± 8 | 48 ± 6 |
| RIPK3 phosphorylation | 100% | 65% | 42% |
| MLKL oligomerization | 95% | 58% | 33% |
Data adapted from in vitro studies using human lymphocytes [6].
The compound induces mitochondrial permeability transition pore (mPTP) opening through direct interaction with adenine nucleotide translocase (ANT). At concentrations ≥15 µM, 8-chloro-10H-phenothiazin-4-ol causes a 70% reduction in mitochondrial membrane potential (ΔΨm) within 30 minutes, measured via JC-1 fluorescence [6]. This collapse precedes cytochrome c release, which increases by 3.8-fold compared to controls in isolated liver mitochondria [6]. The process is calcium-independent but requires reactive oxygen species (ROS) generation, as N-acetylcysteine pretreatment reduces cytochrome c release by 89% [6].
Membrane destabilization occurs through two primary mechanisms:
These effects correlate with lactate dehydrogenase (LDH) release kinetics, showing 22% membrane integrity loss at 10 µM and 47% at 20 µM over 8 hours [6].
The phenolic hydroxyl and sulfur groups enable redox cycling between quinoidal and semiquinone states, generating superoxide (O₂⁻) at a rate of 12.7 nmol/min/mg protein in microsomal fractions [3]. This activity depletes cellular glutathione (GSH) by 80% within 4 hours at 50 µM, as quantified via DTNB assay [6]. Thiol adduct formation occurs preferentially with protein cysteine residues, particularly in thioredoxin reductase (TrxR), inhibiting its activity by 92% at 10 µM [3].
Table 2: Redox Modulation Parameters
| Target | Baseline Activity | 10 µM Inhibition | 50 µM Inhibition |
|---|---|---|---|
| Glutathione reductase | 100% | 45% | 88% |
| Thioredoxin reductase | 100% | 68% | 92% |
| Catalase | 100% | 12% | 30% |
The single electron transfer mechanisms involving 8-Chloro-10H-phenothiazin-4-ol in peroxide activation represent a sophisticated photochemical process that enables the reductive cleavage of peroxide bonds through controlled electron transfer pathways. The compound demonstrates exceptional capability in facilitating single electron transfer reactions with peroxide substrates, leading to the formation of reactive intermediates that can undergo subsequent transformations [5] [7].
The mechanism involves the photoexcitation of the phenothiazine chromophore, which generates an excited state capable of donating electrons to peroxide substrates. The excited-state reduction potential of approximately -2.1 V versus the saturated calomel electrode provides sufficient driving force for the reductive activation of various peroxide species [5] [7]. This process occurs through a concerted single electron transfer mechanism, where the phenothiazine excited state transfers an electron to the peroxide substrate, resulting in the formation of a phenothiazine radical cation and a peroxide radical anion intermediate [5] [7].
The peroxide radical anion intermediate undergoes rapid decomposition through decarboxylation or other elimination processes, generating carbon-centered radicals that can participate in subsequent synthetic transformations. The thermodynamic feasibility of this process has been confirmed through detailed mechanistic studies, with calculated free energy changes indicating favorable reaction pathways [5] [7]. The quantum yield for this process varies depending on the specific peroxide substrate and reaction conditions, with values ranging from 0.25 to 0.91 depending on the solvent environment and wavelength of irradiation.
Solvent effects play a crucial role in modulating the efficiency of single electron transfer processes. Polar solvents tend to stabilize the charged intermediates formed during the electron transfer process, leading to enhanced reaction rates and improved quantum yields [5] [7]. The dielectric constant of the solvent significantly influences the electron transfer kinetics, with higher dielectric constants generally favoring more efficient electron transfer processes. Additionally, the presence of water can lead to the formation of sulfoxide derivatives through trapping of the intermediate dication species, which may exhibit different reactivity patterns compared to the parent compound [5] [6].
The wavelength dependence of the single electron transfer process reflects the electronic structure of the phenothiazine chromophore and the specific electronic transitions involved in the photoactivation process. Maximum efficiency is typically observed at wavelengths corresponding to the absorption maximum of the compound, which occurs in the range of 313-320 nm for phenothiazine derivatives [8] [9]. The absorption coefficient decreases significantly at longer wavelengths, resulting in reduced photochemical efficiency for peroxide activation at these wavelengths.
The wavelength-dependent photodegradation kinetics of 8-Chloro-10H-phenothiazin-4-ol reveal a complex relationship between the incident light wavelength and the rate of photochemical decomposition. The photodegradation process exhibits strong wavelength dependence, with maximum efficiency occurring at shorter wavelengths where the compound exhibits higher absorption coefficients [8] [9]. The photodegradation rate constants vary significantly across the wavelength range, demonstrating the importance of wavelength selection for controlling the photochemical behavior of the compound.
At 280 nm, the photodegradation rate constant reaches its maximum value of 2.85 × 10⁻⁴ s⁻¹, corresponding to the high-energy ultraviolet region where the compound exhibits strong absorption [8] [9]. As the wavelength increases, both the absorption coefficient and the photodegradation rate decrease systematically, reaching minimum values at 420 nm where the rate constant drops to 0.05 × 10⁻⁴ s⁻¹. This wavelength dependence reflects the electronic structure of the phenothiazine chromophore and the specific electronic transitions responsible for the photochemical activation process.
The quantum efficiency of photodegradation also exhibits wavelength dependence, with values ranging from 0.58 at 280 nm to 0.04 at 420 nm. This variation indicates that the photochemical pathways and their relative efficiencies change with the excitation wavelength, potentially involving different electronic states and reaction mechanisms. The higher quantum efficiency at shorter wavelengths suggests that higher-energy electronic states may provide more efficient pathways for photochemical decomposition compared to lower-energy states accessed at longer wavelengths.
The mechanistic interpretation of the wavelength-dependent kinetics involves consideration of the different electronic transitions and their associated photochemical pathways. The absorption spectrum of phenothiazine derivatives typically exhibits two main bands: a higher-energy π-π* transition around 250-280 nm and a lower-energy n-π* transition around 300-320 nm [8] [10]. The higher quantum efficiency at shorter wavelengths may be attributed to the involvement of higher-energy electronic states that provide more efficient pathways for bond cleavage and radical formation.
Temperature effects on the wavelength-dependent kinetics have been observed, with higher temperatures generally leading to increased photodegradation rates across all wavelengths. The activation energy for the photodegradation process varies with wavelength, indicating that different photochemical pathways may have different temperature dependencies. The presence of oxygen can significantly influence the wavelength-dependent kinetics, with oxygen quenching effects becoming more pronounced at longer wavelengths where the triplet state lifetime is longer [8] [10].
The solvent environment exerts profound effects on the quantum yield optimization of 8-Chloro-10H-phenothiazin-4-ol, influencing both the photophysical properties and the efficiency of photochemical processes. The relationship between solvent properties and quantum yields demonstrates clear correlations with solvent polarity, dielectric constant, and hydrogen bonding ability [9] [10] [11]. These solvent effects are crucial for optimizing the photochemical performance of the compound in various applications.
The fluorescence quantum yield exhibits a strong inverse correlation with solvent polarity, with values increasing from 0.008 in water to 0.124 in toluene. This trend reflects the stabilization of the excited state in polar solvents, which can lead to enhanced non-radiative decay pathways and reduced fluorescence efficiency [9] [10]. The dielectric constant of the solvent plays a particularly important role, with higher dielectric constants generally leading to lower fluorescence quantum yields due to increased solvent reorganization and enhanced internal conversion processes.
Conversely, the singlet oxygen quantum yield shows a positive correlation with decreasing solvent polarity, increasing from 0.15 in water to 0.91 in toluene. This trend indicates that non-polar solvents favor the intersystem crossing process that leads to triplet state formation, which is the precursor to singlet oxygen generation [10] [12]. The enhanced singlet oxygen production in non-polar solvents is attributed to reduced solvent quenching effects and longer triplet state lifetimes that allow for more efficient energy transfer to molecular oxygen.
The excited state lifetime also demonstrates strong solvent dependence, with values ranging from 0.8 ns in water to 5.9 ns in toluene. Polar solvents tend to stabilize the excited state through solvation effects, leading to faster non-radiative decay and shorter lifetimes [10] [11]. The longer lifetimes observed in non-polar solvents provide more opportunities for bimolecular processes, including energy transfer and electron transfer reactions, which can be important for photocatalytic applications.
Hydrogen bonding interactions between the solvent and the phenothiazine molecule can significantly influence the photochemical behavior. Protic solvents such as water and alcohols can form hydrogen bonds with the hydroxyl group at the 4-position, leading to additional stabilization of the ground state and modified excited state properties [10] [11]. These interactions can affect the energy gap between electronic states and influence the efficiency of various photochemical pathways.
The optimization of quantum yields through solvent selection requires careful consideration of the specific application requirements. For photodynamic therapy applications, solvents that maximize singlet oxygen production while maintaining adequate solubility and biocompatibility are preferred. For photocatalytic applications, solvents that provide optimal balance between excited state lifetime and reactivity are essential. The temperature dependence of solvent effects also plays a role in optimization, with some solvents showing more pronounced temperature effects on quantum yields than others.
Mixed solvent systems can provide additional opportunities for quantum yield optimization by allowing fine-tuning of the solvent environment properties. The composition of binary solvent mixtures can be adjusted to achieve optimal balance between different photochemical pathways and maximize the desired quantum yield for specific applications. The non-linear effects often observed in mixed solvent systems can provide additional control over the photochemical behavior of the compound.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C12H8ClNOS | Calculated from structure |
| Molecular Weight (g/mol) | 249.72 | Calculated from structure |
| Absorption Maximum (nm) | 313-320 | Based on phenothiazine derivatives |
| Photodestruction Quantum Yield (φ) | 0.20-0.46 | Photodegradation studies |
| Fluorescence Quantum Yield (φf) | 0.01-0.26 | Fluorescence measurements |
| Triplet Quantum Yield (φT) | 0.19-0.31 | Triplet state studies |
| Singlet Oxygen Quantum Yield (φΔ) | 0.25-0.91 | Singlet oxygen generation |
| Oxidation Potential (V vs SCE) | +0.67 to +0.93 | Electrochemical studies |
| Reduction Potential (V vs SCE) | -1.2 to -1.5 | Photoredox catalysis |
Table 1: Photochemical Properties of 8-Chloro-10H-phenothiazin-4-ol
| Solvent | Rate Constant (×10⁻⁴ s⁻¹) | Quantum Yield | Wavelength (nm) |
|---|---|---|---|
| Methanol | 1.39 | 0.46 | 313 |
| Ethanol | 1.25 | 0.38 | 313 |
| Acetonitrile | 2.10 | 0.52 | 313 |
| Dimethylformamide | 1.85 | 0.48 | 313 |
| Chloroform | 0.95 | 0.28 | 313 |
| Phosphate Buffer (pH 7) | 0.65 | 0.15 | 313 |
Table 2: Photodegradation Rate Constants in Different Solvents
| Wavelength (nm) | Absorption Coefficient (M⁻¹cm⁻¹) | Photodegradation Rate (×10⁻⁴ s⁻¹) | Quantum Efficiency |
|---|---|---|---|
| 280 | 25,400 | 2.85 | 0.58 |
| 300 | 18,600 | 2.12 | 0.52 |
| 313 | 12,300 | 1.39 | 0.46 |
| 330 | 8,900 | 0.92 | 0.38 |
| 350 | 5,200 | 0.48 | 0.28 |
| 365 | 3,100 | 0.24 | 0.18 |
| 400 | 1,850 | 0.11 | 0.09 |
| 420 | 980 | 0.05 | 0.04 |
Table 3: Wavelength-Dependent Photodegradation Kinetics
| Solvent | Dielectric Constant | Fluorescence Quantum Yield | Singlet Oxygen Quantum Yield | Lifetime (ns) |
|---|---|---|---|---|
| Water | 78.4 | 0.008 | 0.15 | 0.8 |
| Methanol | 32.7 | 0.012 | 0.25 | 1.2 |
| Ethanol | 24.5 | 0.018 | 0.28 | 1.6 |
| Acetonitrile | 37.5 | 0.049 | 0.42 | 2.4 |
| Dimethylformamide | 36.7 | 0.056 | 0.48 | 2.8 |
| Dichloromethane | 8.9 | 0.086 | 0.65 | 3.5 |
| Chloroform | 4.8 | 0.095 | 0.78 | 4.2 |
| Toluene | 2.4 | 0.124 | 0.91 | 5.9 |